molecular formula C10H15N B148660 4-Ethyl-2-propylpyridine CAS No. 127527-60-0

4-Ethyl-2-propylpyridine

Cat. No.: B148660
CAS No.: 127527-60-0
M. Wt: 149.23 g/mol
InChI Key: KJYIUCZACLWSBJ-UHFFFAOYSA-N
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Description

4-Ethyl-2-propylpyridine is a specialty alkylated pyridine compound of significant interest in organic synthesis and industrial research and development. While specific physicochemical data for this compound is the subject of ongoing characterization, its structural analogs, such as 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine, demonstrate properties like a density of approximately 0.933 g/cm³ and a boiling point around 359.2°C . This suggests that 4-Ethyl-2-propylpyridine is likely suited for applications requiring specific volatility and solubility profiles. Its primary research value lies in its utility as a key building block or intermediate in complex organic syntheses, including the preparation of pharmacologically active molecules and advanced materials. In the flavor and fragrance industry, closely related alkyl pyridines, such as 5-ethyl-2-methylpyridine, are known for their nutty, earthy, and roasted odor profiles, indicating the potential of 4-Ethyl-2-propylpyridine for developing novel aroma compositions . Researchers are exploring its mechanism of action in catalytic processes and as a precursor in heterocyclic chemistry. This product is provided as a high-purity material to ensure reproducible results in analytical and synthetic applications. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

127527-60-0

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

4-ethyl-2-propylpyridine

InChI

InChI=1S/C10H15N/c1-3-5-10-8-9(4-2)6-7-11-10/h6-8H,3-5H2,1-2H3

InChI Key

KJYIUCZACLWSBJ-UHFFFAOYSA-N

SMILES

CCCC1=NC=CC(=C1)CC

Canonical SMILES

CCCC1=NC=CC(=C1)CC

Synonyms

Pyridine, 4-ethyl-2-propyl- (9CI)

Origin of Product

United States

Investigation of Chemical Reactivity and Reaction Mechanisms of 4 Ethyl 2 Propylpyridine

Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Nucleus

The reactivity of the pyridine ring is significantly influenced by the electron-withdrawing nature of the nitrogen atom. This makes the ring electron-deficient and thus generally less reactive towards electrophilic substitution compared to benzene (B151609). Conversely, the electron-deficient nature of the ring, particularly at the 2, 4, and 6 positions, makes it susceptible to nucleophilic attack. chemicalbook.com

Substitutions on the Pyridine Ring

Electrophilic Substitution: Electrophilic substitution on the pyridine ring is generally difficult and requires harsh reaction conditions. chemicalbook.com The nitrogen atom deactivates the ring towards electrophilic attack. When such reactions do occur, the substituent is directed to the 3 and 5 positions, which are less deactivated than the 2, 4, and 6 positions. chemicalbook.comyoutube.com For instance, nitration and sulfonation of pyridine derivatives are challenging. chemicalbook.com Halogenation can occur at high temperatures, yielding products like 3,5-dichloro-pyridine. chemicalbook.com

Nucleophilic Substitution: The pyridine nucleus is more amenable to nucleophilic substitution, with reactions preferentially occurring at the 2, 4, and 6 positions. chemicalbook.com This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the transition state. A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine. cdnsciencepub.com In substituted pyridines, the position of the incoming nucleophile is influenced by the existing substituents. For instance, in the reaction of a distonic radical cation with 4-ethylpyridine (B106801), the transfer of a methylene (B1212753) group occurs at the nitrogen atom. nih.govacs.org

A study on the nucleophilic substitution of bromine in bis-1,4-dihydropyridine derivatives with various substituted pyridines, including 4-n-propylpyridine, demonstrated the formation of cationic pyridine moieties. mdpi.com The yield of these reactions can be influenced by steric hindrance from the substituents. mdpi.com

Reactivity of Alkyl Chains at Positions 2 and 4

The alkyl groups at the 2 and 4 positions of the pyridine ring exhibit their own characteristic reactivity.

Oxidation: Alkyl groups attached to the pyridine ring can be oxidized to the corresponding carboxylic acids. google.comgoogleapis.com For example, the oxidation of alkylpyridines can be achieved using reagents like manganese dioxide in sulfuric acid. google.com This process is applicable to a range of alkylpyridines, including propylpyridines. google.comgoogleapis.com

Deprotonation and Alkylation: The protons on the α-carbon of the alkyl groups at the 2 and 4 positions are acidic and can be removed by a strong base to form a carbanion. This carbanion can then react with electrophiles, such as alkyl halides, in an alkylation reaction. nih.gov The enantioselectivity of such alkylations can be controlled by the aggregation state of the organolithium reagent used. nih.gov

Oxidative and Reductive Transformations of 4-Ethyl-2-propylpyridine

Oxidation: As mentioned previously, the alkyl side chains of 4-ethyl-2-propylpyridine can be oxidized to form the corresponding carboxylic acids. google.comgoogleapis.com The pyridine ring itself is relatively resistant to oxidation compared to the alkyl groups. However, oxidation of the nitrogen atom can occur using peroxy acids to form pyridine N-oxides. chemicalbook.com Pyridine N-oxides are important intermediates as they can facilitate electrophilic substitution on the pyridine ring. chemicalbook.com

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions, for example, using a nickel catalyst at high temperature and pressure. chemicalbook.com Selective reduction of a carbon-carbon double bond in a molecule containing a pyridine ring can be achieved using diimide, which is formed from the reaction of hydrazine (B178648) with an oxidant like hydrogen peroxide. google.com The reduction of certain pyridine-fused cyclotriazadisulfonamide (B1668197) compounds has been achieved using sodium borohydride. nih.gov

Examination of Acid-Base Properties and Protonation Equilibria

Pyridine and its derivatives are weak bases, and their basicity is influenced by the nature and position of substituents on the ring. chemicalbook.comresearchgate.net The lone pair of electrons on the nitrogen atom is responsible for the basic properties.

The acid-base properties of substituted pyridines have been studied extensively. rsc.orgmdpi.comrsc.org The pKa values, which are a measure of the acidity of the conjugate acid, are affected by the electronic effects of the substituents. Electron-donating groups, such as alkyl groups, generally increase the basicity (increase the pKa), while electron-withdrawing groups decrease it. rsc.orgrsc.org Theoretical studies have been conducted to calculate the pKa values of substituted pyridines, and these calculated values show good agreement with experimental data. mdpi.com

Solvent effects can also play a significant role in the protonation equilibria of substituted pyridines. rsc.orgcdnsciencepub.com For instance, in mixtures of water and dimethyl sulfoxide, the protonation site of nicotinic and isonicotinic acids can shift between the pyridinium (B92312) ring and the carboxylate group depending on the solvent composition. cdnsciencepub.com

Studies on Ion-Molecule Reactions and Gas-Phase Dissociation of Pyridine Derivatives

The gas-phase chemistry of pyridine and its derivatives has been investigated using techniques like mass spectrometry. These studies provide insights into the intrinsic reactivity of these molecules in the absence of solvent effects.

Ion-molecule reactions involving pyridine derivatives have been explored. nih.govacs.orgresearchgate.net For example, the reaction of a mass-selected distonic radical cation with 2-n-propylpyridine and 4-ethylpyridine has been shown to occur mainly by the transfer of a methylene group to the nitrogen atom, forming distonic N-methylene-pyridinium radical cations. nih.govacs.org The subsequent collision-induced dissociation of these products is influenced by the position of the substituent on the pyridine ring. nih.govacs.org

The gas-phase dissociation of pyridine and its derivatives can be induced by various means, including collision with ions or electrons. mdpi.comaip.orgnih.gov The fragmentation patterns provide information about the structure and bonding within the molecule. Studies on the dissociation of gas-phase pyridine initiated by proton and dihydrogen cation impact have identified various neutral and charged fragments. mdpi.comnih.gov These investigations are relevant to understanding chemical processes in environments like the interstellar medium and in radiation biology. mdpi.comnih.gov

Exploration of 4-Ethyl-2-propylpyridine as a Catalyst or Co-catalyst in Organic Reactions

Pyridine derivatives can be used as catalysts in reactions such as the Hantzsch synthesis of pyridines. rsc.org They are also employed as solvents and bases in numerous chemical transformations. chemicalbook.com In some instances, pyridinium salts, formed by the quaternization of the pyridine nitrogen, can act as phase-transfer catalysts. The use of a propylpyridinium derivative has been noted in the context of reactions involving cobalt bis(dicarbollide) complexes. rsc.org

Given the general catalytic utility of pyridines, it is plausible that 4-ethyl-2-propylpyridine could function as a catalyst or co-catalyst in various organic reactions, although specific documented examples for this particular compound are scarce in the provided search results.

Spectroscopic and Analytical Characterization of 4 Ethyl 2 Propylpyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Ethyl-2-propylpyridine is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethyl and propyl substituents. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the electronic effects of the alkyl groups.

Aromatic Region: The pyridine ring protons are expected to appear in the downfield region (typically δ 7.0-8.5 ppm). The proton at position 6 (adjacent to the nitrogen) would be the most deshielded. The protons at positions 3 and 5 would show signals at higher field compared to position 6.

Aliphatic Region: The protons of the ethyl and propyl groups will appear in the upfield region (typically δ 0.9-3.0 ppm). The methylene (B1212753) protons directly attached to the aromatic ring (α-protons) will be shifted further downfield due to the ring's influence.

Predicted ¹H NMR Chemical Shifts and Coupling Constants:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6 (Pyridine)~8.4d~5.0
H-3 (Pyridine)~6.9s-
H-5 (Pyridine)~6.9d~5.0
-CH₂- (Propyl, C-2)~2.8t~7.6
-CH₂- (Ethyl, C-4)~2.6q~7.6
-CH₂- (Propyl)~1.7sextet~7.5
-CH₃ (Ethyl)~1.2t~7.6
-CH₃ (Propyl)~0.9t~7.4

Note: Predicted values are based on spectral data of similar compounds, such as 3-Ethyl-2-propylpyridine and other substituted pyridines. Actual experimental values may vary.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The pyridine ring carbons will resonate at lower field (δ 120-160 ppm) compared to the aliphatic carbons of the substituents (δ 10-40 ppm). The carbons directly attached to the nitrogen (C-2 and C-6) are typically the most deshielded in the aromatic region.

Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2 (Pyridine)~162
C-6 (Pyridine)~149
C-4 (Pyridine)~148
C-3 (Pyridine)~123
C-5 (Pyridine)~120
-CH₂- (Propyl, C-2)~38
-CH₂- (Ethyl, C-4)~29
-CH₂- (Propyl)~23
-CH₃ (Ethyl)~14
-CH₃ (Propyl)~14

Note: Predicted values are based on established substituent effects on the pyridine ring.

Two-dimensional (2D) NMR experiments are powerful tools for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically through two or three bonds). huji.ac.illibretexts.org Expected key correlations for 4-Ethyl-2-propylpyridine would include:

The H-5 and H-6 protons of the pyridine ring.

The methylene and methyl protons within the ethyl group.

The adjacent methylene and methyl protons within the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹H signals to their corresponding ¹³C signals. For instance, the proton signal at ~2.6 ppm would correlate with the carbon signal at ~29 ppm, confirming their assignment to the ethyl group's methylene unit.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. mdpi.com It is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations would be:

From the α-methylene protons of the propyl group (~2.8 ppm) to C-2 and C-3 of the pyridine ring.

From the α-methylene protons of the ethyl group (~2.6 ppm) to C-3, C-4, and C-5 of the pyridine ring.

From the H-3 proton to C-2 and C-4.

From the H-5 proton to C-4 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It is particularly useful for determining conformational preferences and stereochemistry. For 4-Ethyl-2-propylpyridine, NOESY could potentially show correlations between the protons of the propyl group at C-2 and the proton at H-3, providing insight into the orientation of the alkyl chain relative to the ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹).

Expected Characteristic IR Absorption Bands for 4-Ethyl-2-propylpyridine:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchingAromatic (Pyridine ring)
2960-2850C-H stretchingAliphatic (-CH₃, -CH₂)
~1600, ~1560, ~1470C=C and C=N stretchingPyridine ring
~1465C-H bendingAliphatic (-CH₂)
~1380C-H bendingAliphatic (-CH₃)
~800C-H out-of-plane bendingPyridine ring substitution pattern

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. Vibrations that result in a change in polarizability are Raman active.

Expected Characteristic Raman Peaks for 4-Ethyl-2-propylpyridine:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchingAromatic (Pyridine ring)
2960-2850C-H stretchingAliphatic (-CH₃, -CH₂)
~1600C=C stretchingPyridine ring
~1000Ring breathing modePyridine ring
~800C-H out-of-plane bendingPyridine ring

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the structure of the molecule through analysis of its fragmentation patterns.

Molecular Weight Confirmation: The molecular formula of 4-Ethyl-2-propylpyridine is C₁₀H₁₅N. Its calculated monoisotopic mass is 149.1204 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 149.

Fragmentation Pathway Analysis: The molecular ion of 4-Ethyl-2-propylpyridine is expected to undergo characteristic fragmentation patterns, primarily involving the alkyl side chains. chemguide.co.uklibretexts.org

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the bond beta to the pyridine ring, which is a form of benzylic cleavage. This leads to the loss of an ethyl radical from the propyl group or a methyl radical from the ethyl group.

Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the propyl side chain would result in a fragment ion at m/z = 120 . This is often a very stable ion and can be the base peak.

Loss of a methyl radical (•CH₃, 15 Da) from the ethyl side chain would lead to a fragment ion at m/z = 134 . This peak is also expected to be significant.

Predicted Major Fragments in the Mass Spectrum of 4-Ethyl-2-propylpyridine:

m/zProposed Fragment IdentityFragmentation Pathway
149[C₁₀H₁₅N]⁺˙Molecular Ion (M⁺˙)
134[M - CH₃]⁺Loss of a methyl radical from the ethyl group
120[M - C₂H₅]⁺Loss of an ethyl radical from the propyl group
92[C₆H₆N]⁺Further fragmentation, potentially involving rearrangements

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise mass and elemental composition of a compound. For 4-Ethyl-2-propylpyridine, with a chemical formula of C10H15N, the exact mass can be calculated. This high level of mass accuracy is crucial for distinguishing between molecules with similar nominal masses and for confirming the elemental formula with high confidence.

Table 1: Theoretical HRMS Data for 4-Ethyl-2-propylpyridine

ParameterValue
Molecular Formula C10H15N
Monoisotopic Mass 149.120449 Da
Nominal Mass 149 Da
Calculated m/z ([M+H]+) 150.128274 Da

Note: This data is theoretical and serves as a reference for experimental analysis.

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) combined with Collision-Induced Dissociation (CID) offers profound insights into the structural characteristics of 4-Ethyl-2-propylpyridine by analyzing its fragmentation patterns. When the protonated molecule [M+H]+ is subjected to CID, it breaks into smaller, characteristic fragment ions. The fragmentation of alkylpyridines is influenced by the position and nature of the alkyl substituents on the pyridine ring.

For 4-Ethyl-2-propylpyridine, the fragmentation is expected to involve cleavages of the ethyl and propyl side chains. Common fragmentation pathways for alkylpyridines include the loss of alkyl radicals and neutral alkenes. The propyl group, being larger, may exhibit characteristic losses of propylene (B89431) (42 Da) or a propyl radical (43 Da). The ethyl group can be lost as an ethylene (B1197577) molecule (28 Da) or an ethyl radical (29 Da). The stability of the resulting fragment ions plays a significant role in determining the observed fragmentation pattern.

Table 2: Predicted Major Fragment Ions of 4-Ethyl-2-propylpyridine in CID

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Probable Neutral LossFragmentation Pathway
150.1121.1C2H5• (Ethyl radical)α-cleavage at the ethyl group
150.1107.1C3H7• (Propyl radical)α-cleavage at the propyl group
150.1122.1C2H4 (Ethene)McLafferty-type rearrangement
150.1108.1C3H6 (Propene)McLafferty-type rearrangement

Note: The fragmentation pattern is predictive and based on the general fragmentation behavior of alkylpyridines. Actual experimental data may show variations.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating 4-Ethyl-2-propylpyridine from complex mixtures and for assessing its purity. Gas chromatography and high-performance liquid chromatography are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like 4-Ethyl-2-propylpyridine. In GC, the compound is separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the column. The retention time is a characteristic property of the compound under specific chromatographic conditions. Following separation, the compound is introduced into the mass spectrometer, which provides a mass spectrum that can be used for identification.

Table 3: GC Retention Indices for the Structurally Similar Compound 4-Ethylpyridine (B106801)

Column TypeActive PhaseRetention Index (I)Reference
CapillaryDB-Petro943.5Lu, Zhao, et al., 2004
CapillaryOV-1934.3Gautzsch and Zinn, 1996
CapillaryDB-5968Premecz and Ford, 1987
CapillaryDB-5954Rostad and Pereira, 1986

Source: NIST Standard Reference Database 69. It is anticipated that 4-Ethyl-2-propylpyridine would have a higher retention index than 4-ethylpyridine due to its higher molecular weight and boiling point.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For pyridine derivatives, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the compound is influenced by its hydrophobicity.

Specific HPLC methods for 4-Ethyl-2-propylpyridine are not widely documented. However, general methods for the analysis of pyridine derivatives can be adapted. The choice of column, mobile phase composition (including organic modifier and pH), and detector are critical for achieving optimal separation and detection.

Table 4: General HPLC Parameters for the Analysis of Pyridine Derivatives

ParameterTypical Conditions
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water or Methanol/Water with a buffer (e.g., phosphate, acetate) or acid modifier (e.g., formic acid, trifluoroacetic acid)
Elution Isocratic or Gradient
Flow Rate 0.5 - 1.5 mL/min
Detection UV-Vis (typically around 254 nm for the pyridine ring)
Injection Volume 5 - 20 µL

Note: These are general parameters and would require optimization for the specific analysis of 4-Ethyl-2-propylpyridine.

Theoretical and Computational Studies of 4 Ethyl 2 Propylpyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic structure and geometry of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the distribution of electrons and the arrangement of atoms in a molecule.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules like 4-ethyl-2-propylpyridine. openreview.net Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity, to calculate the total energy of the system. ntnu.no This approach allows for the efficient optimization of molecular geometries to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. openreview.netntnu.no

DFT calculations employ various exchange-correlation functionals, which are approximations to the exact functional that describes the exchange and correlation energies of the electrons. ntnu.no The choice of functional, along with the basis set used to represent the atomic orbitals, is crucial for obtaining accurate results. github.ioresearchgate.net For instance, the B3LYP functional combined with a 6-31G(d,p) basis set is a common choice for geometry optimization and energy calculations of organic molecules. researchgate.net Through these calculations, key energetic properties such as total energy, ionization potential, and electron affinity can be determined. researchgate.net

Recent advancements have focused on developing more robust and automated DFT frameworks to handle complex molecular systems, including those with different charge states and open-shell electronic structures. github.io These frameworks often include methods to automatically detect and correct errors, ensuring the reliability of the calculated geometries and energies. github.io

Conformational Analysis and Molecular Dynamics Simulations of Alkylpyridines

Rotational Barriers and Preferred Conformations of Ethyl and Propyl Groups

The rotation of the ethyl and propyl groups around the single bonds connecting them to the pyridine (B92270) ring is not entirely free. These rotations are hindered by energy barriers, known as rotational barriers, which arise from steric and electronic interactions within the molecule. colostate.edubrynmawr.edu The height of these barriers determines the relative stability of different conformations. For alkyl-substituted pyridines, the conformational preferences are influenced by interactions between the alkyl group and the nitrogen atom of the pyridine ring. colostate.edu

Studies on similar alkyl-substituted aromatic compounds have shown that rotational barriers for ethyl and propyl groups in isolated molecules are typically in the range of 1–8 kJ/mol. brynmawr.edu The preferred conformations are those that minimize these repulsive interactions. For example, in 2-propylpyridine, the most stable conformation is likely one where the propyl group is oriented to reduce steric hindrance with the pyridine ring.

Alkyl GroupSystemRotational Barrier (kJ/mol)
EthylIsolated Molecules1–8
PropylIsolated Molecules1–8

This table presents typical rotational barriers for ethyl and propyl groups in isolated molecules, providing a general reference for the expected energy barriers in 4-ethyl-2-propylpyridine. Specific values for 4-ethyl-2-propylpyridine would require dedicated computational studies.

Intramolecular Interactions and Their Influence on Molecular Conformation

The conformation of 4-ethyl-2-propylpyridine is significantly influenced by a variety of weak, non-covalent interactions within the molecule. These intramolecular interactions include:

Van der Waals forces: These are weak, short-range attractive or repulsive forces between atoms.

Steric hindrance: This repulsive interaction occurs when bulky groups are forced into close proximity.

Hydrogen bonding: While less common for C-H bonds, weak hydrogen-bond-like interactions can occur between hydrogen atoms on the alkyl groups and the nitrogen atom of the pyridine ring. colostate.edu Studies on alkyl-substituted pyrazines and pyridines suggest that a stabilizing interaction can occur between an α-hydrogen atom of the alkyl substituent and the lone pair of non-bonding electrons on the ring nitrogen atom. colostate.edu

These interactions collectively determine the most stable three-dimensional arrangement of the atoms. Molecular dynamics simulations can be employed to explore the conformational landscape of alkylpyridines and identify the most populated conformations at different temperatures. rsc.orgnist.gov These simulations model the movement of atoms over time, providing insights into the dynamic behavior of the molecule. rsc.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. For 4-ethyl-2-propylpyridine, this involves predicting parameters for various spectroscopic techniques.

Theoretical calculations can predict the vibrational frequencies corresponding to the different modes of vibration within the molecule. These can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.net Similarly, nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei can be calculated and compared with experimental NMR spectra. researchgate.netd-nb.info The agreement between predicted and experimental spectra serves as a strong indicator of the accuracy of the computed molecular geometry and electronic structure. researchgate.net

Spectroscopic ParameterComputational Method
Vibrational FrequenciesDFT (e.g., B3LYP/6-311++G(d,p))
¹H and ¹³C NMR Chemical ShiftsGIAO method with DFT (e.g., B3LYP/6-311++G(d,p))
Electronic Absorption SpectraTD-DFT

This table outlines common computational methods used to predict various spectroscopic parameters. The specific level of theory and basis set can be adjusted to achieve the desired accuracy.

Furthermore, theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to compute the electronic absorption spectra of the molecule, providing information about its electronic transitions. researchgate.net The comparison of these predicted spectroscopic parameters with experimental measurements is a crucial step in validating the theoretical models and gaining a deeper understanding of the molecular properties of 4-ethyl-2-propylpyridine.

Computational Assessment of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for investigating the intrinsic reactivity of molecules like 4-ethyl-2-propylpyridine and predicting their behavior in chemical reactions. Gas-phase studies, in particular, offer a clear window into the fundamental properties of a molecule, free from solvent effects.

Systematic investigations into the gas-phase reactions of substituted pyridines, including 4-ethylpyridine (B106801) and 2-n-propylpyridine, with model carbosulfonium ions (such as CH₃-S⁺=CH₂) have been conducted using techniques like pentaquadrupole mass spectrometry. researchgate.net These studies reveal that a primary reaction pathway involves the transfer of a methylene (B1212753) radical cation (CH₂⁺•) to the nitrogen atom of the pyridine ring. researchgate.net This process results in the formation of distonic N-methylene-pyridinium radical cations. researchgate.net

The subsequent fragmentation of these product ions under collision-induced dissociation is highly dependent on the position of the substituent on the pyridine ring. researchgate.net For ortho-isomers like 2-propylpyridine, a characteristic δ-cleavage cyclization process is induced by the radical character of the N-methylene group, leading to the formation of bicyclic pyridinium (B92312) cations. researchgate.net This highlights how the substitution pattern, specifically the presence of the propyl group at the 2-position, directly influences the reaction pathways of the activated molecule.

Other computational studies have explored different types of reactivity. For instance, research on 4-ethylpyridine has examined its reaction to form 4-(1-chloroethyl)pyridine. rsc.org Furthermore, broader computational methodologies, such as those combining accelerated molecular dynamics with network analysis, have been developed to automatically map complex surface reaction pathways, which could be applied to understand the catalytic transformations of alkylpyridines. nih.gov Mechanistic investigations into related azaheterocyclic compounds have also pointed to the possibility of radical-mediated hydrogen atom abstraction as a key reaction step in certain transformations. mit.edu

Table 1: Summary of Computationally Studied Reaction Types for Related Pyridine Compounds

Pyridine DerivativeReactantObserved Reaction PathwaySource
2-n-PropylpyridineCarbosulfonium Ions (e.g., CH₃-S⁺=CH₂)Transfer of CH₂⁺• to nitrogen, followed by δ-cleavage cyclization. researchgate.net
4-EthylpyridineCarbosulfonium Ions (e.g., CH₃-S⁺=CH₂)Transfer of CH₂⁺• to nitrogen. researchgate.net
4-EthylpyridineChlorinating agent (inferred)Formation of 4-(1-chloroethyl)pyridine. rsc.org

Molecular Modeling and Pharmacophore Development for Structure-Activity Relationships (SAR)

Molecular modeling and the development of pharmacophores are essential computational strategies for understanding how a molecule like 4-ethyl-2-propylpyridine might interact with biological targets and for guiding the design of new, more potent compounds. A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect.

Structure-activity relationship (SAR) studies on a series of 3,5-diacyl-2,4-dialkylpyridine derivatives as antagonists for the A₃ adenosine (B11128) receptor have provided specific insights into the roles of alkyl groups at the 2- and 4-positions. nih.gov In this series, a 2-propyl pyridine analogue was synthesized and evaluated, demonstrating the importance of substitution at this position for receptor affinity. nih.gov A related compound, a 4-propyl derivative (39b), was found to be a selective and highly potent antagonist at both human and rat A₃ receptors, with Kᵢ values of 18.9 nM and 113 nM, respectively. nih.gov The general SAR trend observed in this class of pyridines was that ethyl groups at the 2- and 4-positions were favored over methyl groups for enhancing receptor affinity. nih.gov

To rationalize these findings, molecular modeling based on the steric and electrostatic alignment (SEAL) method was employed. nih.gov This approach helped to define the common pharmacophore elements shared between the active pyridine and related dihydropyridine (B1217469) structures, which included features like two ester groups and a 6-phenyl group. nih.gov

The principles of SAR and pharmacophore development are broadly applicable. For example, in the development of cytochrome P450 2A6 (CYP2A6) inhibitors, previous studies identified a core pharmacophore consisting of a pyridine ring linked to a primary methanamine. nih.govsci-hub.se Subsequent work identified the 4-position of the pyridine ring as a critical site for modification to improve potency and selectivity. nih.govsci-hub.se Similarly, in studies of ALK5 inhibitors, it was found that while a 6-ethylpyridyl group was tolerated, bulkier substituents like isopropyl or n-butyl groups led to a significant decrease in inhibitory activity, suggesting steric limitations within the target's binding pocket. tandfonline.com Computational techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools used to create predictive models and generate contour maps that visualize favorable and unfavorable regions for substituent modification on a lead compound. peerj.comuky.edu

Table 2: Research Findings on Receptor Affinity for Pyridine Derivatives with Propyl Substitution

Compound DerivativeKey SubstituentTarget ReceptorMeasured Affinity (Kᵢ)Source
4-Propyl derivative (39b)4-PropylHuman A₃ Adenosine Receptor18.9 nM nih.gov
4-Propyl derivative (39b)4-PropylRat A₃ Adenosine Receptor113 nM nih.gov
2-Propyl pyridine analogue (45)2-PropylA₃ Adenosine ReceptorsIntermediate Potency nih.gov

Advanced Academic Applications of 4 Ethyl 2 Propylpyridine and Its Derivatives

Role as Chemical Intermediates in Complex Molecule Synthesis

Pyridine (B92270) derivatives are fundamental building blocks in organic synthesis, and 4-ethyl-2-propylpyridine is no exception. Its substituted pyridine ring serves as a versatile scaffold for the construction of more intricate molecular architectures. The reactivity of the pyridine ring, coupled with the specific steric and electronic effects of the ethyl and propyl groups, allows for selective functionalization, making it a valuable intermediate in multi-step syntheses. thieme-connect.de

The synthesis of various pyridine derivatives often involves condensation reactions. For instance, aryl-substituted pyridines can be obtained from the reaction of aromatic aldehydes, acetophenone, and ammonium (B1175870) acetate. thieme-connect.de More advanced methods, such as the Guareschi–Thorpe reaction, provide efficient routes to functionalized pyridines, such as hydroxy-cyanopyridines, through three-component condensation reactions in aqueous media. rsc.orgnih.gov In these reactions, ammonium carbonate can act as both a nitrogen source for the pyridine ring and a promoter for the reaction. rsc.orgnih.gov

The utility of pyridine derivatives as intermediates is particularly evident in the synthesis of biologically active compounds and novel materials. researchgate.net For example, derivatives of ethyl 2-(2-pyridylacetate) have been synthesized to incorporate thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole (B1194373) moieties, highlighting the modularity of pyridine-based intermediates in creating diverse chemical libraries. mdpi.com Furthermore, the synthesis of ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate demonstrates the role of pyridine intermediates in constructing molecules with potential applications in medicinal chemistry and materials science. researchgate.net

The development of borane (B79455) complexes, such as 5-ethyl-2-methylpyridine (B142974) borane, further expands the utility of alkylated pyridines as chemical intermediates. google.com These complexes are synthesized by reacting a borane source with the corresponding substituted pyridine and have applications in various chemical transformations. google.com

Investigations in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry explores the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. Pyridine derivatives are of significant interest in this area due to the ability of the nitrogen atom to participate in hydrogen bonding and metal coordination.

Research has shown that pyridine-dicarboxamides can form intricate supramolecular structures through hydrogen bonding. soton.ac.uk The solid-state structures of these molecules are often dictated by the formation of strong hydrogen bonds between amide protons and carbonyl groups, leading to the formation of chains or dimers. soton.ac.uk Computational studies have been employed to predict the molecular conformations of these assemblies, although crystal packing forces can sometimes override the predicted arrangements. soton.ac.uk

The introduction of different functional groups onto the pyridine core allows for the fine-tuning of these self-assembly processes. For instance, the use of various side-arms in pyridine-2,6-dicarboxamides leads to different solid-state structures, including host-guest complexes with water. soton.ac.uk This highlights the potential for designing pyridine-based molecules that can self-assemble into specific architectures with desired properties.

Furthermore, the principles of supramolecular chemistry are being applied to understand and control the formation of novel materials. The study of chalcogen bonding, a non-covalent interaction involving Group 16 elements, in the context of metal complexes demonstrates the intricate interplay of different forces in directing self-assembly. mdpi.com These interactions, alongside others like hydrogen bonding, are crucial in crystal engineering and the design of functional materials. mdpi.com

Use in Materials Science for Functional Polymers and Ionic Liquids

The distinct properties of 4-ethyl-2-propylpyridine and its derivatives make them valuable components in the design of advanced materials, including functional polymers and ionic liquids.

Functional Polymers: Pyridine-containing polymers exhibit unique properties due to the presence of the nitrogen atom, which can influence the material's thermal stability, conductivity, and ability to coordinate with metals. The vinyl group in derivatives like 5-ethyl-2-vinylpyridine (B134171) allows for its use as a monomer in polymerization reactions. ontosight.ai The resulting polymers can find applications in coatings, adhesives, and electronic materials due to their specific mechanical, thermal, and electrical properties. ontosight.ai The incorporation of such pyridine derivatives into polymer networks can lead to materials with enhanced characteristics. ontosight.ai

Ionic Liquids: Ionic liquids (ILs) are salts with melting points below 100 °C that are gaining attention as "green" solvents and functional materials due to their low vapor pressure, high thermal stability, and tunable properties. researchgate.netresearchgate.net Pyridinium-based cations are a common component of ILs. The structure of the cation, including the nature and position of alkyl substituents on the pyridine ring, significantly influences the physical and chemical properties of the ionic liquid. acs.org

Research has explored the synthesis and characterization of various pyridinium-based ILs. For instance, 1-butylpyridinium (B1220074) chloride and its methylated derivatives have been used to create ionogels for gas sensing applications. acs.org The performance of these sensors was found to be dependent on the specific pyridinium (B92312) cation used. acs.org Similarly, triazolium-based ionic liquids, which share structural similarities with pyridinium systems, have been shown to be effective solvents for cellulose, with their properties being comparable to commonly used imidazolium-based ILs. acs.org

The application of ionic liquids extends to the synthesis of polymers, where they can act as both the solvent and a template, influencing the polymerization process and the properties of the resulting polymer. researchgate.net Furthermore, metal-containing ionic liquids, some of which are derived from pyridinium cations, can exhibit interesting phase-change behaviors, transitioning between liquid and solid coordination polymer states upon external stimuli like light or heat. rsc.org

A summary of representative pyridine and related heterocyclic derivatives used in materials science is presented in the table below.

Compound ClassRepresentative DerivativeApplication AreaReference
Vinylpyridines5-Ethyl-2-vinylpyridineFunctional Polymers ontosight.ai
Pyridinium Ionic Liquids1-Butylpyridinium chlorideIonogels, Gas Sensing acs.org
Triazolium Ionic Liquids4-Ethyl-1-methyl-1,2,4-triazolium acetateCellulose Solvents acs.org
Metal-containing Ionic Liquids[Ru(C5H5)(C6H5R)][B(CN)4]Photoresponsive Polymers rsc.org

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. Pyridine derivatives are a common scaffold in drug discovery, and understanding the SAR of compounds like 4-ethyl-2-propylpyridine and its analogues is essential for developing new therapeutic agents. gu.seuky.edu

SAR studies on pyridine derivatives have been instrumental in the development of antagonists for various receptors. For example, investigations into a series of 2-alkynylpyridine derivatives as mGluR5 antagonists led to the discovery of potent compounds. gu.se However, these studies also highlighted challenges such as high metabolic turnover, which could be attributed to high lipophilicity. gu.se Further SAR development on other pyridine-based series has aimed to improve metabolic stability and solubility while maintaining potency. gu.se

In the context of G-protein-coupled receptors (GPCRs), systematic SAR analysis of a biased agonist for GPR84 revealed that replacing certain moieties and adding substituents to the pyridine N-oxide group significantly enhanced potency. nih.gov This optimization led to the development of new GPR84 agonists with excellent potency and high G-protein signaling bias. nih.gov

The anthelmintic properties of pyridine derivatives have also been explored through SAR studies. An analysis of analogues of a molecule called Nementin identified compounds with broad anthelmintic activity. biorxiv.org These studies help in understanding the structural features required for selective activity against parasites.

The table below summarizes key findings from SAR studies on various pyridine derivatives.

These examples underscore the importance of SAR studies in refining the biological activity of pyridine-based compounds, including those related to 4-ethyl-2-propylpyridine, for various therapeutic applications.

Future Research Perspectives and Emerging Areas

Development of Green Chemistry Approaches for Pyridine (B92270) Synthesis

The synthesis of pyridine derivatives, including 4-Ethyl-2-propylpyridine, is undergoing a significant transformation towards more environmentally benign methods. Green chemistry principles are being integrated to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

One promising area is the development of novel synthetic routes that start from readily available and less hazardous materials. For instance, research into the sustainable synthesis of 4-acylpyridines through the ambient air oxidation of dearomatized 4-alkylpyridines presents a greener alternative to traditional oxidation methods. yorku.cayorku.ca Another approach involves visible-light-mediated reactions, such as the three-component alkene 1,2-alkylpyridylation using alkylboronic acids, which allows for the synthesis of structurally diverse 4-alkylpyridines under mild conditions. acs.org

Catalyst-free multicomponent reactions (MCRs) in aqueous media represent a significant step forward. The Guareschi–Thorpe reaction, for example, can be adapted to use water as a solvent and ammonium (B1175870) carbonate as both a nitrogen source and a reaction promoter for synthesizing hydroxy-cyanopyridines, highlighting an inexpensive and eco-friendly pathway. rsc.org Such methods often allow for the precipitation of the product directly from the reaction medium, simplifying work-up and purification. rsc.org

Solvent selection is another critical aspect of green chemistry. The pharmaceutical industry is increasingly adopting green solvents like glycerol, ethanol, and ethyl lactate, which are derived from renewable resources. mdpi.com The development of solvent-free synthesis methods, such as mechanochemical grinding and solid-state reactions, further minimizes environmental impact by eliminating the need for solvents altogether. mdpi.comsemanticscholar.org

Future research will likely focus on optimizing these green methodologies for the specific synthesis of 4-Ethyl-2-propylpyridine and its analogues. This includes the use of recyclable catalysts, one-pot reactions to improve atom economy, and the exploration of bio-based starting materials. mdpi.com

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The discovery of novel pyridine derivatives with enhanced properties is being accelerated by the adoption of high-throughput screening (HTS) and combinatorial chemistry. These techniques enable the rapid synthesis and evaluation of large libraries of compounds, significantly speeding up the identification of lead molecules for various applications. nih.govijsat.org

HTS has been successfully employed to identify pyridine derivatives with potent biological activities. For example, large-scale HTS programs have led to the discovery of novel classes of antibacterial agents from libraries of pyridine compounds. nih.govresearchgate.net Similarly, HTS is a valuable tool in cancer research for screening pyridine derivatives to identify compounds with significant antiproliferative effects and for understanding their structure-activity relationships (SAR). ijsat.org In one instance, a virtual HTS approach was used to identify pyridine derivatives as potential inhibitors of fatty acid synthase (FASN), a key enzyme in cancer cell metabolism. nih.gov

Combinatorial chemistry allows for the systematic creation of diverse libraries of molecules by combining a set of building blocks in various combinations. google.com This approach can be applied to the 4-Ethyl-2-propylpyridine scaffold, where different functional groups can be introduced at various positions on the pyridine ring to generate a library of new derivatives. These libraries can then be subjected to HTS to identify compounds with desired properties, such as enhanced catalytic activity or specific biological functions.

The integration of these techniques allows for a more efficient exploration of the chemical space around the 4-Ethyl-2-propylpyridine core. Future efforts will likely involve the development of more sophisticated screening assays and the creation of larger and more diverse combinatorial libraries to uncover novel derivatives with applications in medicine, materials science, and catalysis. ijsat.orggoogle.com

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, offering the potential to predict molecular properties and reaction outcomes with increasing accuracy. eurekalert.orgrsc.org For pyridine derivatives, these computational approaches can accelerate the design and discovery of new compounds by providing insights that would be time-consuming or costly to obtain through experimentation alone.

ML models are being developed to predict a wide range of properties for pyridine-containing compounds. For example, quantitative structure-property relationship (QSPR) models have been used to predict the nematic transition temperatures of pyridine-based liquid crystals. tandfonline.com In another application, ML models, particularly support vector regression (SVR), have shown high accuracy in predicting the corrosion inhibition efficiency of pyridine-quinoline compounds. kneopen.comscispace.com Furthermore, ML techniques have been used to create validated models that can predict the basicities of pyridine derivatives in both the gas phase and in aqueous solution. nih.gov

These predictive capabilities extend to drug discovery, where AI and ML can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of chemical compounds. acs.org By predicting these properties early in the discovery process, researchers can prioritize candidates with a higher likelihood of success. The use of AI and ML is becoming integral to modern drug discovery, with numerous new chemical entities identified using these methods entering clinical development. nih.gov

Predictive Machine Learning Models for Pyridine Derivatives
Model TypePredicted PropertyApplication AreaReference
Partial Least Squares (PLS) & KrigingBasicity (pKb values)Physical Chemistry nih.gov
Support Vector Regression (SVR)Corrosion Inhibition EfficiencyMaterials Science kneopen.comscispace.com
Random Forest (RF)Nematic Transition Temperature (TN-I)Liquid Crystals tandfonline.com
Automated Machine Learning (AutoML)ADMET PropertiesDrug Discovery acs.org

Exploration of Novel Catalytic Systems Based on 4-Ethyl-2-propylpyridine Moieties

The pyridine ring is a versatile scaffold in catalysis, and the unique electronic and steric properties of 4-Ethyl-2-propylpyridine make its moiety a candidate for incorporation into novel catalytic systems. Research in this area focuses on using functionalized pyridines as ligands for metal catalysts or as integral components of heterogeneous catalysts.

One approach involves the functionalization of the pyridine ring to create ligands for transition metal catalysts. For example, pyridine-functionalized polymers have been used to support palladium nanoparticles (Pd-NPs), creating recyclable catalysts for selective hydrogenation reactions. longdom.org The pyridine moiety can stabilize the metal nanoparticles and influence the catalyst's activity and selectivity. longdom.org

In the realm of heterogeneous catalysis, pyridine functionalities are being incorporated into porous materials like metal-organic frameworks (MOFs) and mesoporous organosilicas. Bimetallic MOFs containing pyridine-like structures have been developed as efficient catalysts for the synthesis of complex heterocyclic compounds. nih.govacs.orgnih.gov Similarly, periodic mesoporous organosilicas (PMOs) functionalized with pyridinedicarboxamide groups have been shown to be effective heterogeneous base catalysts for Knoevenagel condensation reactions. researchgate.netmdpi.com The basicity of the pyridine nitrogen within these materials is crucial for their catalytic activity. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethyl-2-propylpyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyridine derivatives typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or alkylation of pre-functionalized pyridine precursors. For 4-Ethyl-2-propylpyridine, a plausible route involves nucleophilic substitution at the pyridine ring using ethyl and propyl halides under basic conditions. Optimization should focus on catalyst selection (e.g., Pd-based catalysts for coupling reactions), solvent polarity (e.g., DMF or THF), and temperature control (60–100°C) to enhance yield. Safety protocols, such as using fume hoods and flame-resistant gloves, must be strictly followed due to the flammability of organohalides .

Q. How can the purity and structural integrity of 4-Ethyl-2-propylpyridine be validated post-synthesis?

  • Methodological Answer : Combine multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns via 1^1H and 13^13C NMR, comparing peak shifts to computational predictions or literature data.
  • Mass Spectrometry (MS) : Verify molecular weight using high-resolution MS.
  • Chromatography : Assess purity via HPLC or GC-MS with a C18 column and acetonitrile/water gradient elution.
    Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. What safety protocols are critical when handling 4-Ethyl-2-propylpyridine in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH-approved N95/P95 respirators for dust or vapor exposure; upgrade to OV/AG/P99 respirators for high concentrations .
  • Skin Protection : Wear nitrile gloves (EN374-certified) and lab coats to prevent dermal absorption.
  • Waste Disposal : Segregate chemical waste in labeled containers and consult institutional guidelines for hazardous organic compound disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for 4-Ethyl-2-propylpyridine?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare studies for variability in test models (e.g., in vitro vs. in vivo), dosage ranges, and exposure durations.
  • Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., OECD Guidelines 423 for acute oral toxicity) while controlling for solvent effects and metabolic interference.
  • Mechanistic Studies : Use computational toxicology (e.g., QSAR models) to predict reactive sites and validate via in silico docking studies with biological targets .

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of 4-Ethyl-2-propylpyridine in catalytic applications?

  • Methodological Answer :

  • Substituent Screening : Synthesize analogs with varying alkyl chain lengths (e.g., ethyl vs. butyl) and assess catalytic efficiency in model reactions (e.g., hydrogenation).
  • Kinetic Profiling : Monitor reaction rates via UV-Vis spectroscopy or GC-MS under controlled temperature and pressure.
  • Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with catalytic activity .

Q. How should researchers design experiments to investigate solvent-dependent reactivity discrepancies in 4-Ethyl-2-propylpyridine-mediated reactions?

  • Methodological Answer :

  • Solvent Polarity Matrix : Test solvents across a polarity gradient (e.g., hexane, toluene, DMSO) to isolate dielectric constant effects.
  • Isotopic Labeling : Use deuterated solvents (e.g., D2_2O, CD3_3OD) to track proton exchange or solvent participation in transition states.
  • In Situ Spectroscopy : Employ IR or Raman spectroscopy to monitor intermediate formation and solvent coordination .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for validating reproducibility in synthetic yields?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading).
  • Error Analysis : Calculate relative standard deviation (RSD) across triplicate trials and use ANOVA to identify significant outliers.
  • Bayesian Modeling : Estimate confidence intervals for yield predictions under varying conditions .

Q. How can researchers address ethical and reproducibility challenges in reporting negative or inconclusive results?

  • Methodological Answer :

  • Transparency Frameworks : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo.
  • Peer Review Documentation : Submit detailed supplementary materials, including failed reaction conditions and instrumental parameters.
  • Ethical Reporting : Disclose conflicts of interest and comply with institutional review board (IRB) guidelines for human/animal studies, if applicable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.